

Independent Validation of VTP50469 Fumarate: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **VTP50469 fumarate**

Cat. No.: **B15568847**

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This guide provides an independent validation of the published findings on **VTP50469 fumarate**, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway in acute leukemias. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the underlying biological and experimental processes.

Executive Summary

VTP50469 is a small molecule inhibitor that disrupts the critical interaction between Menin and the MLL1 fusion proteins, which are oncogenic drivers in a significant subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations (NPM1c). Published data robustly demonstrate that VTP50469 selectively inhibits the proliferation of MLL-r and NPM1c leukemia cells, induces differentiation, and leads to a reduction in leukemia burden in preclinical models. This guide provides a comparative analysis of VTP50469 with other known Menin-MLL inhibitors and relevant targeted therapies.

Data Presentation: Comparative Efficacy of Menin-MLL Pathway Inhibitors

The following tables summarize the in vitro and in vivo efficacy of VTP50469 and its alternatives.

Table 1: In Vitro Anti-proliferative Activity (IC50) of Menin-MLL Pathway Inhibitors in Leukemia Cell Lines

Compound	Target	MOLM13 (MLL- AF9)	MV4;11 (MLL- AF4)	RS4;11 (MLL- AF4)	OCI-AML3 (NPM1c)	KOPN-8 (MLL- ENL)	NOMO-1 (MLL- AF9)
VTP50469	Menin- MLL	~13 nM	~17 nM	~25 nM	~18 nM	~15 nM	~30 nM
Revumenib (SNDX- 5613)	Menin- MLL	10-20 nM	10-20 nM	10-20 nM	-	10-20 nM	-
Ziftomeni b (KO- 539)	Menin- MLL	<25 nM	<25 nM	-	<25 nM	-	-
MI-503	Menin- MLL	~250-570 nM (GI50)	~250-570 nM (GI50)	-	-	-	-
EPZ- 5676 (Pinomet ostat)	DOT1L	-	3.5 nM	-	658 nM	71 nM	-

IC50/GI50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is compiled from multiple sources and slight variations may exist between different studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: In Vivo Efficacy of Menin-MLL Pathway Inhibitors in Leukemia Xenograft Models

Compound	Model	Dosing Regimen	Key Outcomes
VTP50469	MLL-r ALL PDX	120 mg/kg, BID, PO, 28 days	Maintained complete responses in 6/8 PDXs; significant reduction in leukemia burden.[3][5]
Revumenib (SNDX-5613)	MOLM13 Xenograft	50 mg/kg, BID, PO, 5 days/week for 3 weeks	Significant survival benefit and leukemic control.[4]
Ziftomenib (KO-539)	MV4;11 Xenograft	50 mg/kg, PO	Significant reduction in leukemic burden.[2]
MI-503	MV4;11 Xenograft	60 mg/kg, IP, daily	~8-fold decrease in tumor volume at 35 days.[6]
EPZ-5676 (Pinometostat)	Rat Xenograft (MLL-r)	Continuous IV infusion	Complete and sustained tumor regressions.[7][8]

PDX: Patient-Derived Xenograft; BID: twice daily; PO: oral administration; IP: intraperitoneal administration; IV: intravenous administration.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the procedures described in the cited literature.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

- Cell Plating: Seed leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

- Compound Treatment: Add serial dilutions of the test compounds (VTP50469 or alternatives) to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This method is used to identify the genome-wide binding sites of a protein of interest, such as Menin.

- Cell Cross-linking: Treat 1x10⁷ leukemia cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
- Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
- Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-Menin). Use a non-specific IgG as a negative control.
- Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

- Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with proteinase K.
- DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.[\[12\]](#)[\[13\]](#)[\[14\]](#)

RNA Sequencing (RNA-seq)

RNA-seq is used to analyze the global changes in gene expression following treatment with an inhibitor.

- Cell Treatment and RNA Extraction: Treat leukemia cells with the inhibitor or vehicle control for the desired time. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.
- RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.
- Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
- Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify up- and down-regulated genes.[\[15\]](#)[\[16\]](#)

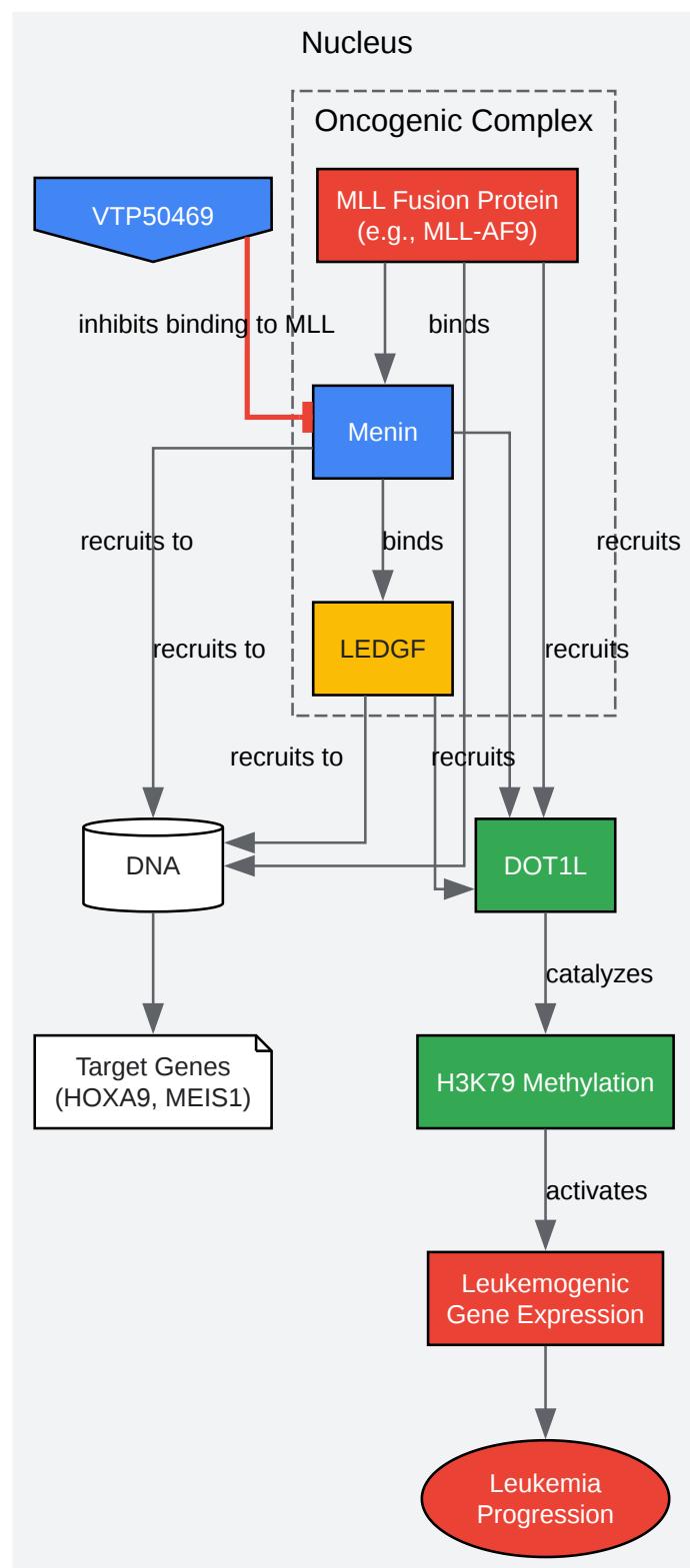
In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft models are used to evaluate the in vivo efficacy of anti-leukemia compounds.

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID/IL2R^{Ynull} or NSG mice).
- Cell Implantation: Inject 1-5 x 10⁶ human leukemia cells (either from a cell line or a patient sample) intravenously or subcutaneously into the mice.[17][18][19][20]
- Engraftment Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells or by bioluminescence imaging if cells are luciferase-tagged.
- Drug Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups. Administer the drug (e.g., VTP50469) and vehicle control according to the specified dosing regimen.[21]
- Efficacy Assessment: Monitor leukemia burden throughout the study. At the end of the study, harvest tissues (bone marrow, spleen, liver) to assess leukemia infiltration. Survival is also a key endpoint.[3][5]

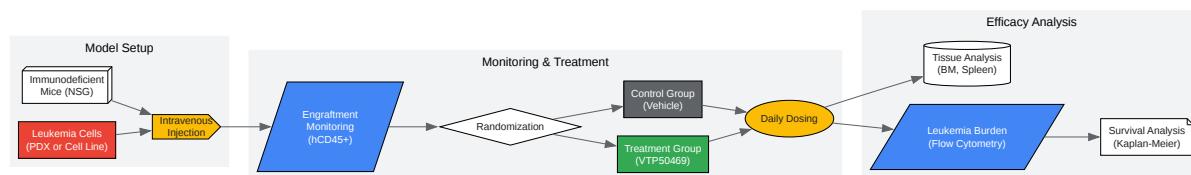
Mandatory Visualization

Signaling Pathway of Menin-MLL Inhibition

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Caption: VTP50469 disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenesis.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing the in vivo efficacy of VTP50469 in leukemia xenograft models.

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